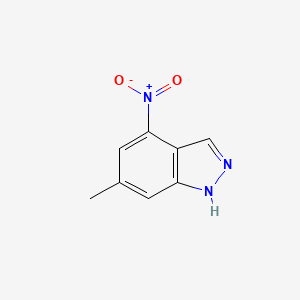

6-Methyl-4-nitro-1H-indazole

Description

Significance of Indazole Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a cornerstone in the development of new therapeutic agents. nih.govnih.gov Its structural features and ability to participate in various molecular interactions have made it a focus of intense research in medicinal chemistry. longdom.orgresearchgate.net The versatility of the indazole scaffold allows for the creation of a diverse library of compounds through substitution at various positions, each with potentially unique biological activities. nih.govderpharmachemica.com

Indazoles as Privileged Pharmacophores and Bioisosteres

The indazole nucleus is widely recognized as a "privileged structure" in medicinal chemistry. pnrjournal.comnih.gov This term signifies that the scaffold is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug design. The aromatic nature and the presence of nitrogen atoms allow indazoles to engage in hydrogen bonding, pi-stacking, and other non-covalent interactions with biological macromolecules like enzymes and receptors. longdom.orglongdom.org

Furthermore, indazoles are effective bioisosteres for other common chemical groups found in bioactive molecules, such as phenols and indoles. pharmablock.com Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties—like lipophilicity and metabolic stability—while retaining or improving its desired biological activity. pharmablock.com For instance, replacing a phenol (B47542) group with an indazole can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. pharmablock.com The indazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom), which can lead to improved affinity for target proteins compared to an indole, which only has a hydrogen bond donor. pharmablock.com

Overview of Substituted Indazoles in Bioactive Molecules and Commercial Drugs

The therapeutic potential of the indazole scaffold is demonstrated by its presence in numerous commercially available drugs and clinical candidates targeting a wide array of diseases. nih.govnih.gov These compounds often function as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are frequently dysregulated in diseases like cancer. rsc.orgrsc.orgresearchgate.net The substitution pattern on the indazole ring is critical for determining the specific biological activity and target selectivity. nih.gov

Below is a table of selected commercial drugs that feature the indazole core, highlighting their therapeutic applications.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Pazopanib | Oncology (Renal Cell Carcinoma) | Tyrosine Kinase Inhibitor nih.govrsc.orgbeilstein-journals.org |

| Axitinib | Oncology (Renal Cell Carcinoma) | Tyrosine Kinase Inhibitor pnrjournal.comrsc.orgrsc.org |

| Niraparib | Oncology (Ovarian, Breast, Prostate Cancer) | PARP Inhibitor nih.govrsc.orgrsc.org |

| Entrectinib | Oncology (NSCLC, Solid Tumors) | Tyrosine Kinase Inhibitor nih.govpnrjournal.com |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) mdpi.com |

| Granisetron | Antiemetic | 5-HT3 Receptor Antagonist pnrjournal.com |

Contextualizing Nitro-Substituted Indazoles in Chemical Biology and Material Science

The introduction of a nitro (-NO2) group onto the indazole scaffold, creating nitro-substituted indazoles, significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the indazole ring, making it a valuable intermediate in various chemical syntheses. solubilityofthings.com

In the realm of chemical biology, nitro-substituted indazoles have been investigated for a range of potential biological activities. The nitro group can influence a molecule's ability to interact with biological targets and can sometimes be a key feature for activity. solubilityofthings.comsmolecule.com For example, certain nitroindazoles have been studied as inhibitors of nitric oxide synthase (NOS) isoforms, enzymes involved in producing the signaling molecule nitric oxide. bertin-bioreagent.comwikipedia.orgaustinpublishinggroup.com Specifically, 7-nitroindazole (B13768) is known as a non-selective inhibitor of NOS isoforms. bertin-bioreagent.comaustinpublishinggroup.com

In material science, the properties of nitro-substituted aromatic compounds are utilized in the development of new materials. Their unique electronic and chemical characteristics can be harnessed for applications such as the creation of specialized dyes and pigments. Methyl 6-nitro-1H-indazole-4-carboxylate, a related compound, is noted for its potential use as an intermediate in synthesizing pesticides or in developing new materials with specific functionalities. smolecule.com

Research Trajectory of 6-Methyl-4-nitro-1H-indazole as a Key Synthetic Intermediate and Core Structure

The compound 6-Methyl-4-nitro-1H-indazole serves as a crucial building block in organic synthesis. While reports on 4,6-disubstituted 1H-indazoles are less common than other substitution patterns, they are recognized as important pharmaceutical intermediates. google.com The specific placement of the methyl group at the 6-position and the nitro group at the 4-position provides a unique starting point for the construction of more complex molecules.

A documented synthesis of 6-Methyl-4-nitro-1H-indazole starts from 2,5-dimethyl-3-nitroaniline. google.com This precursor undergoes a diazotization and subsequent ring-closure reaction to yield the final indazole product. google.com This method highlights a specific pathway for accessing this particular substitution pattern on the indazole core.

The primary utility of 6-Methyl-4-nitro-1H-indazole in research lies in its role as a synthetic intermediate. The nitro group can be chemically modified, most commonly through reduction to an amino group. This transformation opens up a vast array of subsequent chemical reactions, allowing for the introduction of new functional groups and the building of molecular complexity. The resulting 4-amino-6-methyl-1H-indazole is a versatile intermediate for creating libraries of compounds for screening in drug discovery programs, particularly for kinase inhibitors and other targeted therapies.

A patent describes a synthetic route to produce 6-Methyl-4-nitro-1H-indazole with a reported yield of 52%. google.com The process involves the preparation of 2,5-dimethyl-3-nitroaniline, which is then used to synthesize the target compound. google.com

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-7-6(4-9-10-7)8(3-5)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKUQAHLXGZFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646465 | |

| Record name | 6-Methyl-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857773-68-3 | |

| Record name | 6-Methyl-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 6 Methyl 4 Nitro 1h Indazole

Elucidating Reaction Mechanisms of 6-Methyl-4-nitro-1H-indazole

The reactivity of the indazole ring system, particularly the N-H proton, is a key feature in its chemical transformations. The presence of a nitro group on the benzene (B151609) ring further modulates this reactivity.

The reaction of N-unsubstituted indazoles with electrophiles like formaldehyde (B43269) has been a subject of detailed mechanistic studies. In an acidic aqueous medium (HCl), 6-nitro-1H-indazole readily reacts with formaldehyde to yield the corresponding N1-substituted hydroxymethyl derivative, (6-nitro-1H-indazol-1-yl)methanol. nih.gov The reaction is highly regioselective, favoring substitution at the N1 position over the N2 position, a preference confirmed by NMR spectroscopy and X-ray crystallography. nih.govnih.govresearchgate.net

The proposed mechanism suggests that the reaction proceeds via the attack of the neutral indazole on a protonated formaldehyde molecule. nih.govacs.org A direct reaction between an indazolium cation and formaldehyde is considered unlikely due to the significantly lower basicity of formaldehyde compared to indazole. nih.govacs.org Theoretical calculations using gauge-invariant atomic orbitals (GIAOs) at the B3LYP/6-311++G(d,p) level have provided strong support for the experimentally observed formation of N1-CH₂OH derivatives. nih.govnih.govresearchgate.net These hydroxymethylated indazoles serve as valuable intermediates for further synthetic applications. nih.gov

| Indazole Derivative | Reactivity | Primary Product | Reference |

|---|---|---|---|

| 4-Nitro-1H-indazole | Reacts | (4-Nitro-1H-indazol-1-yl)methanol | nih.gov |

| 5-Nitro-1H-indazole | Reacts | (5-Nitro-1H-indazol-1-yl)methanol | nih.gov |

| 6-Nitro-1H-indazole | Reacts | (6-Nitro-1H-indazol-1-yl)methanol | nih.gov |

| 7-Nitro-1H-indazole | Does not react under standard conditions | N/A | nih.gov |

The electron-withdrawing nature of the nitro group plays a dual role in the chemistry of the indazole ring. While the position of the nitro group influences the initial reactivity (as seen with the non-reactive 7-nitro-1H-indazole), it also significantly affects the stability of the products formed. nih.gov

Specifically, the nitro group increases the sensitivity of the N-CH₂OH adduct to hydrolysis. nih.govacs.org This is attributed to the increased stability of the departing indazole anion (acting as a leaving group), which facilitates the reverse reaction. nih.govacs.org For instance, attempting to purify the (nitro-1H-indazol-1-yl)methanol products by crystallization in boiling water can lead to partial decomposition back to the starting materials. nih.govacs.org This heightened susceptibility to hydrolysis underscores the activating effect of the nitro substituent on the indazole core.

Nucleophilic Substitution Pathways and Reactivity Profiling

The indazole nucleus, when substituted with strong electron-withdrawing groups like a nitro group, becomes susceptible to nucleophilic aromatic substitution (SₙAr). The nitro group at the C4 position is particularly effective at activating the ring for such transformations. In studies on the related compound 4,6-dinitro-1-phenyl-1H-indazole, it was found that nucleophiles such as thiolates (RS⁻) and azide (B81097) (N₃⁻) regiospecifically replace the nitro group at the C4 position. researchgate.net This highlights the C4 position in 4-nitro-indazoles as a prime site for nucleophilic attack, a pathway facilitated by the ability of the nitro group to stabilize the intermediate Meisenheimer complex. researchgate.netlibretexts.orgyoutube.com

Besides SₙAr on the carbocyclic ring, the indazole nitrogen also exhibits nucleophilicity. 6-Nitro-1H-indazole can undergo N-alkylation, a form of nucleophilic substitution, where the N1 atom attacks an alkyl halide. For example, reaction with 1-bromo-2-chloroethane (B52838) yields 1-(2-chloroethyl)-6-nitro-1H-indazole, demonstrating the nucleophilic character of the deprotonated indazole nitrogen. scielo.br

Cycloaddition Reactions and Formation of Fused Heterocycles

The 6-nitro-1H-indazole core can be elaborated into more complex polycyclic systems through cycloaddition reactions. researchgate.net Specifically, derivatives of 6-nitro-1H-indazole serve as substrates in 1,3-dipolar cycloadditions, a powerful method for constructing five-membered heterocyclic rings. researchgate.netnih.gov

By first installing a dipolarophile (such as an allyl or propargyl group) at the N1 position, the resulting 1-substituted-6-nitro-1H-indazole can react with various 1,3-dipoles. This strategy has been successfully employed to synthesize novel fused heterocyclic systems. For example, the reaction of N-allyl or N-propargyl derivatives of 3-chloro-6-nitro-1H-indazole with dipoles like azides leads to the formation of triazole-fused indazoles. nih.gov These cycloaddition reactions can exhibit high regioselectivity, governed by the nature of the dipole and dipolarophile involved. nih.gov This approach provides an efficient pathway to complex molecules where new isoxazoline, isoxazole, or triazole rings are fused to the indazole framework. researchgate.netnih.gov

| Dipolarophile | Dipole | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| 1-Allyl-3-chloro-6-nitro-1H-indazole | Nitrile Oxide | Isoxazoline-indazole system | nih.gov |

| 1-Propargyl-3-chloro-6-nitro-1H-indazole | Nitrile Oxide | Isoxazole-indazole system | nih.gov |

| 1-Propargyl-3-chloro-6-nitro-1H-indazole | Organic Azide | Triazole-indazole system | nih.gov |

Derivatization and Functional Group Interconversions on the 6-Methyl-4-nitro-1H-indazole Core

The 6-nitro-1H-indazole scaffold allows for a variety of derivatizations and functional group interconversions (FGIs), enabling the synthesis of a diverse range of analogues.

One common strategy involves initial modification at the N1 position, followed by transformations on the introduced side chain. A clear example is the multi-step synthesis of 2-azetidinone derivatives starting from 6-nitro-1H-indazole. scielo.br The sequence begins with N-alkylation using 1-bromo-2-chloroethane. scielo.br The chloro group on the resulting side chain is then converted into a hydrazino group by reaction with hydrazine (B178648) hydrate. scielo.br This new functional group serves as a handle for further elaboration, such as condensation with aromatic aldehydes and subsequent cyclization to form the β-lactam ring of the azetidinone products. scielo.br

Another key functional group interconversion targets the nitro group itself. The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. solubilityofthings.comrsc.org This conversion dramatically alters the electronic properties of the benzene ring, changing an electron-withdrawing group to a powerful electron-donating group. This opens up new avenues for reactivity, such as electrophilic aromatic substitution or the formation of diazonium salts, providing access to a completely different set of derivatives.

Computational Chemistry and in Silico Approaches in 6 Methyl 4 Nitro 1h Indazole Research

Molecular Modeling for Ligand-Target Interactions

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a small molecule, or ligand, such as 6-Methyl-4-nitro-1H-indazole, interacts with a biological macromolecule, typically a protein. These methods are crucial for understanding the structural basis of a compound's biological activity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 6-Methyl-4-nitro-1H-indazole, docking studies are employed to forecast its binding mode and affinity within the active site of a target protein. The process involves preparing the 3D structure of the protein, often obtained from the Protein Data Bank (PDB), by removing water molecules, adding polar hydrogens, and assigning charges. nih.gov The ligand's structure is then computationally "docked" into the protein's binding pocket.

Scoring functions are used to estimate the binding affinity, typically expressed in kcal/mol, with more negative scores indicating stronger predicted binding. nih.govijsrset.com Analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for the stability of the ligand-protein complex. nih.gov For instance, studies on similar indazole derivatives have successfully used docking to identify crucial interactions with amino acid residues in the active sites of enzymes like trypanothione (B104310) reductase, a potential target in antileishmanial drug discovery. tandfonline.com

Table 1: Example of Molecular Docking Results for an Indazole Derivative This table is illustrative and demonstrates typical data generated from a molecular docking study.

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Trypanothione Reductase (2JK6) | Compound Derivative | -8.5 | TYR-110, SER-14 | PHE-114, TRP-21 |

| Cyclooxygenase-2 (3NT1) | Compound Derivative | -9.1 | ARG-120, TYR-355 | LEU-352, VAL-523 |

| Heme Binding Protein (6EU8) | Compound Derivative | -7.9 | LYS-184, ARG-75 | LEU-115, PHE-76 |

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex in a simulated biological environment. tandfonline.com MD simulations model the atomic movements over time by solving Newton's equations of motion. This provides insights into the conformational changes of both the ligand and the protein upon binding and confirms the stability of the interactions identified in docking. researchgate.net

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and remains stable. tandfonline.comresearchgate.net Furthermore, techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. researchgate.netalliedacademies.org

Table 2: Illustrative Data from a Molecular Dynamics Simulation This table represents typical outputs from an MD simulation analysis for a ligand-protein complex.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation. |

| Average Protein RMSD | 1.8 Å | Indicates the protein structure remains stable. |

| Average Ligand RMSD | 1.2 Å | Shows the ligand is stably bound in the active site. |

| MM-GBSA Binding Free Energy | -55.7 kcal/mol | Suggests a strong and stable binding interaction. |

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the intrinsic electronic properties of molecules. These methods provide detailed information that helps explain a molecule's structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net For 6-Methyl-4-nitro-1H-indazole, DFT calculations, often using functionals like B3LYP, can determine its optimized geometry and a range of chemical reactivity descriptors. jmaterenvironsci.comnih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Other calculated properties, such as chemical potential, electronegativity, chemical hardness, and the global electrophilicity index, provide a comprehensive picture of the molecule's reactivity and potential interaction sites. jmaterenvironsci.com

Table 3: Quantum Chemical Parameters Calculated via DFT for a Nitroindazole Derivative This table shows representative quantum chemical descriptors obtained from DFT calculations.

| Parameter | Value (eV) | Description |

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.10 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.15 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 7.25 | Energy required to remove an electron |

| Electron Affinity (A) | 3.10 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.075 | Resistance to change in electron distribution |

| Electronegativity (χ) | 5.175 | Power to attract electrons in a bond |

| Electrophilicity Index (ω) | 6.46 | Measure of electrophilic character |

Prediction of Spectroscopic Properties and Tautomeric Forms

Quantum chemical calculations are also powerful tools for predicting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict NMR (¹H and ¹³C) chemical shifts. acs.orgnih.gov Comparing these calculated shifts with experimental data serves as a crucial method for structural verification. nih.gov

Furthermore, DFT calculations can determine the relative energies and stabilities of different tautomers. Indazole compounds can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. beilstein-journals.org Computational studies on indazole and its derivatives have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form. nih.govresearchgate.net This information is vital for understanding the compound's behavior in chemical reactions and biological systems.

Table 4: Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a 6-Nitro-1H-indazole Moiety This table illustrates the accuracy of DFT-GIAO methods in predicting spectroscopic data.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C3 | 134.5 | 134.1 |

| C3a | 121.8 | 121.5 |

| C4 | 118.9 | 118.6 |

| C5 | 123.4 | 123.0 |

| C6 | 145.2 | 144.9 |

| C7 | 110.1 | 109.8 |

| C7a | 140.7 | 140.3 |

Pharmacokinetic and Pharmacodynamic Profiling (In Silico)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling involves computational models that predict the pharmacokinetic properties of a drug candidate. These predictions are essential in early-stage drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities. mdpi.com

For 6-Methyl-4-nitro-1H-indazole, in silico tools can estimate key parameters such as lipophilicity (log P), aqueous solubility, human intestinal absorption (HIA), and potential for blood-brain barrier (BBB) penetration. Adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five, is also assessed. This rule suggests that orally active drugs generally have a molecular weight ≤ 500 Da, a log P ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. mdpi.com Predicting these properties helps to prioritize compounds for further experimental testing. researchgate.net

Table 5: Predicted In Silico ADME Profile for a Representative Indazole-based Compound This table provides an example of a computational pharmacokinetic and drug-likeness assessment.

| Property | Predicted Value | Acceptable Range | Status |

| Molecular Weight ( g/mol ) | 177.16 | < 500 | Pass |

| Log P (Lipophilicity) | 2.01 | -0.4 to 5.6 | Pass |

| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Pass |

| Lipinski's Rule of Five | 0 violations | 0-1 violations | Pass |

| Human Intestinal Absorption | 92% | > 80% | High |

| BBB Permeation | Low | N/A | Low |

| Aqueous Solubility (logS) | -2.5 | > -4.0 | Good |

ADMET Prediction for Drug-Likeness Assessment

There is no available data from in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for 6-Methyl-4-nitro-1H-indazole. Such studies are crucial in early-stage drug discovery to evaluate the pharmacokinetic and pharmacodynamic properties of a compound, thereby assessing its potential as a drug candidate. These computational screenings typically evaluate parameters like aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks. However, no such analysis has been published for this specific compound.

Intermolecular Interaction Analysis

Detailed analysis of the intermolecular forces governing the crystal packing of 6-Methyl-4-nitro-1H-indazole is not available in the current body of scientific literature. This type of research is fundamental to understanding the solid-state properties of a compound, which influences its stability, solubility, and bioavailability.

A Hirshfeld surface analysis for 6-Methyl-4-nitro-1H-indazole has not been reported. This powerful computational method is used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto the Hirshfeld surface, researchers can decompose the crystal packing into specific atom-pair contacts (e.g., H···H, O···H, N···H, C···H, and π–π stacking interactions) and determine their relative contributions. Without an experimentally determined crystal structure, this analysis cannot be performed. While studies on other nitroindazole derivatives exist, providing insights into how similar molecules behave, no such data is available for 6-Methyl-4-nitro-1H-indazole itself. nih.govnih.goviucr.org

Biological and Pharmacological Investigations of 6 Methyl 4 Nitro 1h Indazole and Its Analogues

Function as an Intermediate in the Synthesis of Biologically Active Compounds

6-Methyl-4-nitro-1H-indazole is a versatile building block for the creation of complex molecules with therapeutic potential. Its strategic placement of methyl and nitro groups on the indazole core allows for sequential and regioselective modifications, making it a valuable starting material for the synthesis of targeted inhibitors for various enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy due to its immunosuppressive functions. researchgate.netnih.gov The development of IDO1 inhibitors can help restore T-cell-mediated antitumor immune responses. nih.gov The 4,6-disubstituted-1H-indazole scaffold has been identified as a promising framework for potent IDO1 inhibitors. nih.gov

The synthesis of such inhibitors can conceptually begin from 6-Methyl-4-nitro-1H-indazole. The process involves the chemical modification of both the 4- and 6-positions of the indazole ring. For instance, a series of 4,6-substituted-1H-indazole derivatives have been synthesized and shown to exhibit inhibitory activity against both IDO1 and tryptophan 2,3-dioxygenase (TDO), another important enzyme in tryptophan metabolism. nih.gov In these synthetic schemes, the nitro group at the C-4 position is a key functional handle. It can be reduced to an amino group, which can then be further derivatized, for example, by introducing various aryl groups. nih.gov A study on nitro-aryl 1H-indazole derivatives highlighted that a nitro-aryl group at the C-4 position of the indazole was beneficial for TDO inhibition. nih.gov This underscores the importance of the substitution pattern, for which 6-Methyl-4-nitro-1H-indazole serves as an ideal starting point.

One reported derivative, compound 35 from a series of 4,6-substituted-1H-indazoles, demonstrated significant IDO1 inhibitory potency with an IC₅₀ value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This compound also showed promising TDO inhibition. nih.gov The synthesis of such compounds illustrates the utility of a 6-methyl-4-nitro-indazole core, which can be elaborated through sequential chemical reactions to produce potent dual IDO1/TDO inhibitors. nih.gov

| Compound | IDO1 IC₅₀ (Enzymatic) | IDO1 IC₅₀ (HeLa cells) | TDO IC₅₀ (Enzymatic) | TDO IC₅₀ (A172 cells) |

|---|---|---|---|---|

| Compound 35 | 0.74 μM | 1.37 μM | 2.93 μM | 7.54 μM |

The indazole scaffold is a well-established "hinge-binding" fragment in the design of kinase inhibitors, which are crucial in cancer therapy. ed.ac.uknih.gov 6-Methyl-4-nitro-1H-indazole provides a foundational structure for the synthesis of a variety of these inhibitors.

Tyrosine Kinase Inhibitors: The synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor, involves an intermediate, 2,3-dimethyl-6-nitro-2H-indazole, which is a derivative of 6-nitro-1H-indazole. nih.gov This highlights the utility of the 6-nitro-indazole core in constructing clinically approved drugs. Furthermore, the synthesis of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, has been achieved starting from methyl 1H-indazole-6-carboxylate. This starting material is structurally analogous to 6-methyl-4-nitro-1H-indazole, suggesting that the latter could be adapted for similar synthetic routes.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: FGFRs are a family of receptor tyrosine kinases implicated in various cancers. rsc.org The 1H-indazol-3-amine scaffold has been successfully utilized to develop potent FGFR inhibitors. rsc.org Synthetic strategies often involve Suzuki coupling reactions on a halogenated indazole core, such as 6-bromo or 6-iodoindazole, to introduce necessary aryl substituents. rsc.orgnih.gov Given that a nitro group can be converted to a halogen or other functional groups suitable for cross-coupling reactions, 6-Methyl-4-nitro-1H-indazole represents a viable starting point for the synthesis of such FGFR inhibitors. For example, compound 7r from a series of 1H-indazol-3-amine derivatives was identified as a highly potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM in enzymatic assays and 40.5 nM in cellular assays. rsc.org

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibitors: PI3Kδ is a key enzyme in the PI3K/AKT signaling pathway, which is often dysregulated in cancer and inflammatory diseases. nih.govnih.gov A scaffold-hopping approach has led to the discovery of indazole-based PI3Kδ inhibitors. nih.govacs.org The synthesis of these inhibitors often starts with a functionalized indazole core, which is then elaborated to create the final propeller-shaped molecule. nih.gov A novel indazole derivative, 9x , has shown superior efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models compared to existing drugs. nih.gov The synthesis of such complex molecules can be envisioned starting from a strategically substituted indazole like 6-Methyl-4-nitro-1H-indazole, where the nitro group can be transformed to facilitate the necessary chemical linkages.

Enhancer of Zeste Homolog 1/2 (EZH1/2) Inhibitors: EZH2, a histone methyltransferase, is a validated cancer target. Dual inhibition of EZH1 and EZH2 has shown greater antitumor efficacy than selective EZH2 inhibition in certain contexts. While specific synthetic routes starting from 6-Methyl-4-nitro-1H-indazole are not explicitly detailed in the reviewed literature, the indazole core is a feature in some EZH1/2 inhibitors. The development of orally bioavailable EZH1/2 dual inhibitors underscores the therapeutic potential of targeting these enzymes, and the versatility of the indazole scaffold suggests its applicability in this area.

| Kinase Target | Inhibitor Example | Key Synthetic Precursor Type | Reported Potency (IC₅₀) |

|---|---|---|---|

| Tyrosine Kinase (Pazopanib) | Pazopanib | 6-Nitro-1H-indazole derivative | Clinically approved |

| FGFR1 | Compound 7r | 1H-indazol-3-amine derivative | 2.9 nM (enzymatic) |

| PI3Kδ | Compound 9x | Indazole derivative | Potent in HCC models |

Mechanistic Elucidation of Biological Activities of Nitroindazole Derivatives

The biological effects of nitroindazole derivatives stem from their ability to interact with and modulate the function of key cellular proteins and pathways.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Nitroindazole derivatives, particularly 7-nitroindazole (B13768) (7-NI), are well-characterized inhibitors of nitric oxide synthase (NOS) isoforms. 7-NI exhibits a degree of in vivo selectivity for the neuronal isoform (nNOS). The proposed mechanism of inhibition involves the interaction of the indazole compound with the heme-iron component of the enzyme. This interaction is thought to prevent the binding of oxygen, which is necessary for the synthesis of nitric oxide. Studies have shown that the inhibition of citrulline formation (a co-product of NO synthesis) by 7-nitroindazole is competitive with respect to the cofactor tetrahydrobiopterin (B1682763) but noncompetitive with the substrate arginine in the case of inducible NOS (iNOS).

Indoleamine 2,3-dioxygenase (IDO) Inhibition: As mentioned previously, indazole derivatives are potent inhibitors of IDO1. The mechanism of inhibition is generally competitive, with the indazole scaffold occupying the active site of the enzyme. The specific interactions can vary depending on the substitution pattern of the indazole ring. Molecular modeling and structural studies have been instrumental in elucidating the binding modes of these inhibitors, guiding the design of more potent and selective compounds.

Protein Kinase Inhibition: Indazole-based compounds inhibit protein kinases by competing with ATP for binding to the enzyme's active site. ed.ac.uk The indazole core can form key hydrogen bonds with the "hinge" region of the kinase domain. nih.gov Some indazole derivatives are classified as "type II" inhibitors, meaning they bind to and stabilize the inactive "DFG-out" conformation of the kinase. This can lead to higher selectivity compared to inhibitors that bind to the more conserved active conformation. The specific substitutions on the indazole ring determine the inhibitor's potency and selectivity for different kinases.

The therapeutic effects of indazole derivatives are often a consequence of their ability to modulate critical intracellular signaling pathways that are dysregulated in disease.

One of the most significant pathways affected by indazole-based inhibitors is the PI3K/AKT/mTOR pathway . nih.gov This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. A series of 3-amino-1H-indazole derivatives were synthesized and found to exert their anti-tumor effects by targeting this pathway. nih.gov One particularly potent compound, W24 , was shown to inhibit the proliferation of various cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov Mechanistic studies revealed that W24's activity is linked to the downregulation of key proteins in the PI3K/AKT/mTOR pathway, leading to the observed anti-cancer effects. nih.gov

Another critical signaling cascade in cancer is the MAPK/ERK pathway , which regulates cell proliferation, differentiation, and survival. While direct modulation by 6-Methyl-4-nitro-1H-indazole derivatives is not extensively documented, related heterocyclic compounds have been shown to inhibit this pathway. For example, triazole derivatives have been demonstrated to inhibit MAPK/ERK signaling in hepatocellular carcinoma cells. Given the structural similarities and the broad activity of heterocyclic compounds, it is plausible that certain nitroindazole derivatives could also interfere with this pathway.

The modulation of signaling pathways by nitroindazole derivatives translates into profound effects on fundamental cellular processes.

Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Indazole derivatives have been investigated as anti-angiogenic agents. In vitro assays have demonstrated that certain indazole compounds can inhibit endothelial cell proliferation and tube formation, which are key steps in the angiogenic process. For instance, an indazole derivative, compound 16 , was identified as a potent inhibitor of endothelial tube formation at a concentration of 30 μM. This anti-angiogenic activity is likely linked to the inhibition of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for angiogenesis.

Cell Proliferation and Cell Cycle: A hallmark of cancer is uncontrolled cell proliferation. Nitroindazole derivatives have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. nih.govnih.govnih.gov For example, 5-nitroindazole (B105863) derivatives have shown notable activity against the replicative forms of Trypanosoma cruzi, the parasite that causes Chagas disease, with IC₅₀ values in the sub-micromolar range. nih.gov In the context of cancer, 3-amino-1H-indazole derivatives have exhibited broad-spectrum antiproliferative activity against a panel of human cancer cells. nih.gov

These anti-proliferative effects are often linked to the ability of these compounds to induce cell cycle arrest. Studies have shown that indazole derivatives can cause cancer cells to accumulate in specific phases of the cell cycle. For example, the compound W24 was found to induce G2/M cell cycle arrest in HGC-27 gastric cancer cells. nih.gov This arrest prevents the cells from dividing and can ultimately lead to apoptosis. The induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds exert their anti-cancer effects. Compound W24 was shown to induce apoptosis by regulating the expression of proteins such as Cyclin B1, BAD, and Bcl-xL, and by causing changes in intracellular reactive oxygen species (ROS) levels and mitochondrial membrane potential. nih.gov

| Cellular Process | Compound Type | Observed Effect | Example Compound | Effective Concentration/Potency |

|---|---|---|---|---|

| Angiogenesis | Indazole derivative | Inhibition of endothelial tube formation | Compound 16 | 30 μM |

| Cell Proliferation | 3-amino-1H-indazole derivative | Broad-spectrum antiproliferative activity | W24 | IC₅₀: 0.43-3.88 μM |

| Cell Cycle | 3-amino-1H-indazole derivative | G2/M arrest in HGC-27 cells | W24 | Concentration-dependent |

| Apoptosis | 3-amino-1H-indazole derivative | Induction of apoptosis in HGC-27 cells | W24 | Concentration-dependent |

Preclinical Evaluation and Potential Therapeutic Applications (based on analogues)

The therapeutic potential of compounds structurally related to 6-Methyl-4-nitro-1H-indazole has been explored across several key areas of biomedical research. While direct preclinical data on 6-Methyl-4-nitro-1H-indazole itself is limited in the public domain, the evaluation of its analogues provides significant insights into its potential pharmacological applications. These investigations have primarily focused on oncology, anti-parasitic chemotherapy, neuropharmacology, and immunomodulation.

Oncology Research (e.g., Anti-cancer activity against various malignancies)

The indazole scaffold is a well-established pharmacophore in oncology, with several indazole-based drugs approved for clinical use. Analogues of 6-Methyl-4-nitro-1H-indazole, particularly those featuring the nitro-substituted ring, have been a subject of interest in the development of novel anti-cancer agents.

Research into N-alkyl-nitroimidazoles, a related class of compounds, has demonstrated cytotoxic activity against various human cancer cell lines. For instance, N-methyl-nitroimidazole and N-ethyl-nitroimidazole have shown notable activity against human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cells. openmedicinalchemistryjournal.com The cytotoxic effects of these compounds are concentration-dependent, and their activity can be influenced by the length of the N-alkyl chain. openmedicinalchemistryjournal.com

A study on N-alkyl-nitroimidazoles reported the following 50% lethal concentration (LC₅₀) values:

| Compound | LC₅₀ (µM) against MDA-MB-231 | LC₅₀ (µM) against A549 |

| N-methyl-nitroimidazole | 16.67 ± 2.3 | 17.00 ± 1.7 |

| N-ethyl-nitroimidazole | 17.33 ± 2.1 | 14.67 ± 2.5 |

| N-propyl-nitroimidazole | 21.50 ± 4.9 | 19.33 ± 3.2 |

| N-butyl-nitroimidazole | 17.00 ± 1.7 | 32.33 ± 3.1 |

These findings underscore the potential of nitro-substituted heterocyclic compounds as a basis for the design of new anti-cancer therapeutics. The mechanism of action for some indazole derivatives has been linked to the inhibition of key cellular pathways involved in tumor growth and proliferation. researchgate.net

Anti-parasitic Chemotherapy (e.g., Antileishmanial activity)

Nitro-substituted indazoles have emerged as a promising class of compounds in the search for new anti-parasitic agents, particularly against Leishmania species, the causative agents of leishmaniasis. The current treatments for leishmaniasis are often limited by toxicity, high cost, and increasing parasite resistance. nih.gov

A study investigating a series of 2-benzyl-5-nitroindazolin-3-one derivatives demonstrated potent and selective in vitro activity against Leishmania amazonensis. nih.gov Several of these compounds exhibited 50% inhibitory concentrations (IC₅₀) in the sub-micromolar range against the amastigote stage of the parasite, which is the clinically relevant form. nih.govresearchgate.net

Notably, the compound 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) displayed an IC₅₀ of 0.46 ± 0.01 µM against amastigotes and a high selectivity index of 875, indicating a favorable profile of anti-parasitic activity versus host cell cytotoxicity. nih.govresearchgate.net Structure-activity relationship (SAR) analyses have revealed that the presence of hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one core can enhance the selectivity of these compounds. nih.gov

The promising in vitro results for these nitroindazole analogues suggest that this chemical scaffold is a valuable starting point for the development of novel antileishmanial drugs.

Neuropharmacology (e.g., Neuroprotective effects, nNOS inhibition)

Nitroindazole derivatives have been extensively studied for their effects on the central nervous system, with a particular focus on their ability to inhibit nitric oxide synthase (NOS) enzymes. Nitric oxide (NO) is a critical signaling molecule in the brain, and its overproduction by neuronal NOS (nNOS) has been implicated in the pathophysiology of various neurological disorders.

7-Nitroindazole (7-NI) is a well-characterized selective inhibitor of nNOS. nih.gov Studies have shown that 7-NI can impair spatial learning and memory in rats, suggesting that nNOS activity is crucial for these cognitive functions. nih.gov The administration of 7-NI has been demonstrated to inhibit brain NOS activity, with the time course of this inhibition correlating with its pharmacological effects. nih.gov

Furthermore, 6-nitroindazole (B21905) has also been shown to produce dose-related antinociceptive (pain-relieving) effects in animal models. nih.gov This effect is also linked to the inhibition of brain NOS activity. nih.gov The investigation of various nitroindazole isomers has provided insights into the structure-activity relationships for nNOS inhibition.

The ability of nitroindazole analogues to modulate the nitrergic system highlights their potential for the development of therapeutic agents for neurological conditions where nNOS overactivity is a contributing factor.

Immunomodulatory and Anti-inflammatory Potentials

The indazole nucleus is present in a number of compounds with recognized anti-inflammatory properties. Analogues of 6-Methyl-4-nitro-1H-indazole have been investigated for their potential to modulate inflammatory pathways.

Studies on various indazole derivatives have demonstrated their ability to inhibit key mediators of inflammation. For example, certain indazoles have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov The IC₅₀ values for COX-2 inhibition by some indazoles ranged from 12.32 to 23.42 μM. nih.gov

In addition to COX-2 inhibition, these compounds have also been found to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), in a concentration-dependent manner. nih.gov N-substituted indazolones have also been identified as potent anti-inflammatory agents, with their mechanism of action linked to the blockage of cytokine release and the inhibition of enzymes like cyclooxygenase and 5'-lipoxygenase. nih.gov

The anti-inflammatory effects of indazole derivatives suggest their potential utility in the treatment of a range of inflammatory disorders.

Advanced In Vitro and Ex Vivo Pharmacological Assay Methodologies

The preclinical evaluation of 6-Methyl-4-nitro-1H-indazole and its analogues relies on a variety of sophisticated in vitro and ex vivo pharmacological assays to determine their biological activity and mechanism of action.

Quantitative Enzyme Inhibition Assays (e.g., IC50 determination)

A cornerstone of pharmacological characterization is the quantitative assessment of a compound's ability to inhibit a specific enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

The determination of IC₅₀ values is crucial for comparing the potency of different compounds and for guiding structure-activity relationship studies. nih.gov For analogues of 6-Methyl-4-nitro-1H-indazole, enzyme inhibition assays are relevant across the therapeutic areas discussed:

Oncology: Assays to determine the IC₅₀ against various protein kinases that are often dysregulated in cancer.

Anti-parasitic Chemotherapy: Inhibition assays against essential parasite enzymes, such as those involved in redox metabolism or DNA replication.

Neuropharmacology: Assays to measure the inhibition of nitric oxide synthase (NOS) isoforms (nNOS, eNOS, iNOS) to determine potency and selectivity.

Immunomodulation: Assays for the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes to quantify anti-inflammatory potential.

These assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured using methods such as spectrophotometry or fluorometry, and the data are fitted to a concentration-response curve to calculate the IC₅₀ value. researchgate.net It is important to note that the IC₅₀ value can be influenced by experimental conditions, such as enzyme and substrate concentrations. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research of 6 Methyl 4 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex heterocyclic systems like 6-Methyl-4-nitro-1H-indazole. bbhegdecollege.comethernet.edu.et By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can piece together the precise connectivity of atoms within the molecule.

For 6-Methyl-4-nitro-1H-indazole, ¹H NMR would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton of the indazole ring. The position of these signals (chemical shifts) is highly sensitive to the electronic environment, which is influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The coupling patterns between adjacent protons (spin-spin coupling) would further help to confirm the substitution pattern on the benzene (B151609) ring portion of the indazole core.

NMR is particularly crucial for distinguishing between regioisomers, which are compounds with the same molecular formula but different arrangements of substituents. oxinst.com The synthesis of 6-Methyl-4-nitro-1H-indazole could potentially yield other isomers, such as 6-Methyl-5-nitro-1H-indazole or 6-Methyl-7-nitro-1H-indazole. The presence and position of a nitro group significantly impact the chemical shifts of nearby protons. nih.gov For instance, the regioselective N-alkylation of indazoles is heavily influenced by substituents on the indazole core, and NMR is the primary technique used to determine the N-1 versus N-2 substitution ratio. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively establish the connectivity and confirm the correct isomeric structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 6-Methyl-4-nitro-1H-indazole Note: This table presents hypothetical data based on known substituent effects on the indazole ring system for illustrative purposes.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~8.2 | ~135 |

| C-3 | - | ~135 |

| C-3a | - | ~122 |

| C-4 | - | ~145 (NO₂ substituted) |

| H-5 | ~7.8 | ~118 |

| C-5 | - | ~118 |

| C-6 | - | ~138 (CH₃ substituted) |

| H-7 | ~7.5 | ~110 |

| C-7 | - | ~110 |

| C-7a | - | ~141 |

| N1-H | ~13.5 (broad) | - |

| 6-CH₃ | ~2.5 | ~21 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary application in the characterization of 6-Methyl-4-nitro-1H-indazole is the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, which allows for the determination of the elemental formula. rsc.org The calculated exact mass for 6-Methyl-4-nitro-1H-indazole (C₈H₇N₃O₂) is 177.05383 Da. Experimental determination of a mass very close to this value would provide strong evidence for the compound's identity.

Furthermore, MS is used to study the fragmentation patterns of molecules. In techniques like Electron Ionization (EI), the molecule is fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used as a "fingerprint" for identification. nist.gov For 6-Methyl-4-nitro-1H-indazole, characteristic fragmentation might involve the loss of the nitro group (NO₂), the methyl group (CH₃), or cleavage of the indazole ring. Analyzing these fragmentation pathways provides additional confirmation of the compound's structure and the connectivity of its substituent groups.

Table 2: Key Mass Spectrometry Data for 6-Methyl-4-nitro-1H-indazole

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | |

| Molecular Weight | 177.16 g/mol | |

| Exact Mass | 177.05383 Da | |

| Predicted [M+H]⁺ | 178.06165 | N/A |

| Common Fragments | [M-NO₂]⁺, [M-CH₃]⁺ | N/A |

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

While NMR and MS provide information about molecular connectivity and formula, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

For 6-Methyl-4-nitro-1H-indazole, an X-ray crystal structure would confirm the planar structure of the indazole ring system. It would also reveal important conformational details, such as the dihedral angle between the nitro group and the plane of the indazole ring. nih.govresearchgate.net In similar structures, such as 2-Methyl-6-nitro-2H-indazole, the nitro group is nearly coplanar with the indazole ring system. researchgate.net Crystal structure analysis also provides information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack together in the solid state. researchgate.netnih.gov Although no specific crystal structure for 6-Methyl-4-nitro-1H-indazole is publicly available, data from closely related compounds like 1-Allyl-6-nitro-1H-indazole and various dinitro-indazoles provide insight into the expected structural features. researchgate.netnih.gov

Table 3: Illustrative Crystallographic Parameters for a Nitro-Indazole Derivative Note: This data is for the related compound 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole and is provided for illustrative purposes. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4125 |

| b (Å) | 8.5371 |

| c (Å) | 13.0825 |

| α (°) | 90.401 |

| β (°) | 95.707 |

| γ (°) | 111.302 |

| Volume (ų) | 766.66 |

Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., HPLC)

Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly valuable method for the analysis of non-volatile organic compounds like 6-Methyl-4-nitro-1H-indazole. bldpharm.com

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components over time, producing a chromatogram. The purity of the 6-Methyl-4-nitro-1H-indazole sample can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

HPLC is also a critical tool for the isolation and purification of indazole analogues. bldpharm.com During synthesis, side products or regioisomers may be formed. nih.gov Preparative HPLC can be used to separate these components on a larger scale, allowing for the isolation of pure 6-Methyl-4-nitro-1H-indazole for further research. The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be optimized to achieve the best separation.

Table 4: Representative HPLC Method for Analysis of a Nitro-Indazole Compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Dependent on specific gradient conditions |

Conclusion and Future Research Directions for 6 Methyl 4 Nitro 1h Indazole

Current Research Gaps and Unexplored Potentials

A thorough review of scientific literature reveals a significant lack of dedicated research on 6-Methyl-4-nitro-1H-indazole. This absence of data is, in itself, a critical research gap. However, the known biological activities of structurally related nitro-indazole derivatives provide a compelling rationale for its investigation. For instance, various nitro-substituted indazoles have demonstrated a wide spectrum of pharmacological effects, including antiparasitic, antibacterial, and anticancer activities. researchgate.netresearchgate.netscielo.brmdpi.com

Derivatives of 5-nitroindazole (B105863) have shown potent activity against Trypanosoma cruzi (the parasite causing Chagas disease) and various Leishmania species. mdpi.comnih.gov Similarly, compounds based on 6-nitro-1H-indazole have been synthesized and evaluated for antileishmanial, antibacterial, and anti-inflammatory properties. researchgate.netscielo.brtandfonline.com The specific placement of the methyl group at the 6-position and the nitro group at the 4-position in the target compound could significantly influence its electronic distribution, lipophilicity, and steric profile, potentially leading to a novel biological activity profile compared to its isomers. The primary unexplored potential lies in a comprehensive biological screening to discover its activities across various domains.

Table 1: Comparison of Biological Activities in Isomeric Nitro-Indazole Scaffolds

| Indazole Scaffold | Reported Biological Activities | Key Findings |

|---|---|---|

| 5-Nitroindazoles | Antichagasic, Antileishmanial, Amoebicidal | Potent activity against intracellular forms of parasites; effectiveness linked to the nitro group. researchgate.netnih.govugr.es |

| 6-Nitroindazoles | Antileishmanial, Antibacterial, Antifungal, Antitubercular, Anti-inflammatory | Derivatives show broad-spectrum antimicrobial and anti-inflammatory effects. scielo.brtandfonline.com |

| 7-Nitroindazoles | Nitric Oxide Synthase (NOS) Inhibition | Specific isomers show potent inhibitory properties against NOS isoforms. nih.gov |

| 6-Methyl-4-nitro-1H-indazole | Largely Unexplored | The unique substitution pattern warrants investigation for novel or enhanced biological activities. |

Emerging Synthetic Strategies for Enhanced Accessibility and Diversity

The future exploration of 6-Methyl-4-nitro-1H-indazole hinges on the development of efficient and versatile synthetic routes. While classical methods for indazole synthesis exist, modern organic chemistry offers more sophisticated strategies that could enhance accessibility and facilitate the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Recent advances in indazole synthesis include transition-metal-catalyzed methods, such as copper- or palladium-mediated intramolecular N-N bond formation and C-H amination, which often proceed under milder conditions with higher yields. nih.gov The synthesis of substituted indazoles from N-tosylhydrazones has also emerged as a viable strategy. For 6-Methyl-4-nitro-1H-indazole specifically, a key challenge is the regioselective introduction of the nitro group onto the 6-methyl-1H-indazole core. Future research should focus on optimizing nitration conditions and exploring novel synthetic pathways that offer precise control over the substitution pattern. Furthermore, techniques like microwave-assisted synthesis could accelerate the preparation of derivatives, enabling rapid exploration of the chemical space around this scaffold. whiterose.ac.uk

Elucidating Novel Biological Targets and Mechanistic Pathways

Identifying the molecular targets and mechanisms of action is crucial for developing any compound into a useful chemical probe or therapeutic lead. For 6-Methyl-4-nitro-1H-indazole, this area is entirely unexplored. The bioactivity of many nitroheterocyclic compounds is dependent on the enzymatic reduction of the nitro group within target organisms (e.g., anaerobic bacteria or protozoa) to generate reactive nitroso and hydroxylamine (B1172632) intermediates. nih.govmdpi.comtaylorandfrancis.com These reactive species can covalently modify and inactivate essential biomolecules, including proteins and DNA. nih.govnih.gov

Future research should investigate whether 6-Methyl-4-nitro-1H-indazole acts as a bioreductive prodrug. This would involve studies in relevant biological systems to identify potential nitroreductase enzymes that can activate the compound. mdpi.com Subsequent target identification studies, using techniques such as chemical proteomics or affinity-based pulldown assays, could then be employed to pinpoint the specific proteins or pathways affected by the activated form of the molecule. nih.gov Given that other indazole derivatives are known kinase inhibitors (e.g., Pazopanib, Axitinib), screening against kinase panels could also be a fruitful avenue of investigation. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design with Indazole Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven decision-making. nih.govnih.gov These computational tools offer a significant opportunity to accelerate the investigation of the 6-Methyl-4-nitro-1H-indazole scaffold.

Predictive models can be built using existing data on other indazole derivatives to forecast the potential biological activities and physicochemical properties of 6-Methyl-4-nitro-1H-indazole. umk.plresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate structural features with activity, guiding the synthesis of more potent and selective analogues. nih.gov

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The significant knowledge gaps surrounding 6-Methyl-4-nitro-1H-indazole create a fertile ground for interdisciplinary collaboration. The development of this compound from a chemical curiosity into a valuable research tool or drug lead requires a concerted effort from multiple scientific fields.

Synthetic and Medicinal Chemistry: Organic chemists are needed to develop robust and scalable syntheses for 6-Methyl-4-nitro-1H-indazole and its analogues. Medicinal chemists can then guide the design of new derivatives to optimize potency, selectivity, and drug-like properties.

Chemical Biology and Pharmacology: Collaborations with chemical biologists and pharmacologists are essential for broad biological screening to identify novel activities. Once a promising activity is found, these experts can design and execute experiments to elucidate the mechanism of action and identify molecular targets.

Computational Chemistry and Data Science: Computational chemists can apply AI/ML and molecular modeling techniques to rationalize experimental results, predict the properties of new designs, and accelerate the optimization process.

Such collaborative projects could focus on developing 6-Methyl-4-nitro-1H-indazole as a chemical probe to study a specific biological pathway or as a lead compound in a drug discovery program targeting diseases for which related nitroindazoles have already shown promise, such as parasitic infections or cancer. nih.govnih.gov

Q & A

Q. Q1. What are the standard synthetic routes for 6-methyl-4-nitro-1H-indazole, and how can purity be validated?

Methodological Answer: The synthesis typically involves nitration of 6-methyl-1H-indazole under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Regioselectivity at the 4-position is influenced by steric and electronic factors of the methyl group . Post-synthesis, purity is validated via HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR spectroscopy. For example, nitro group protons resonate at δ 8.2–8.5 ppm in DMSO-d₆, while methyl groups appear at δ 2.4–2.6 ppm . Mass spectrometry (ESI-MS) with [M+H]⁺ peaks confirms molecular weight .

Advanced Structural Analysis

Q. Q2. How can X-ray crystallography and computational methods resolve ambiguities in the nitro group orientation?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL is critical for determining nitro group geometry. For 4-nitroindazole derivatives, the nitro group often adopts a planar conformation due to resonance stabilization. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond angles and compare them with experimental data. Discrepancies >2° may indicate crystal packing effects or solvent interactions .

Pharmacological Profiling

Q. Q3. What in vitro assays are suitable for evaluating the bioactivity of 6-methyl-4-nitro-1H-indazole?

Methodological Answer: Target-specific assays (e.g., kinase inhibition) require recombinant enzyme testing with ATP-binding site competition assays. For cytotoxicity, MTT assays on cancer cell lines (IC₅₀ determination) are standard . Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism). Note: Nitro groups may induce false positives in redox-sensitive assays; include negative controls with nitro-reductase inhibitors .

Data Contradictions in Reactivity

Q. Q4. How to resolve contradictions in reported reaction outcomes with formaldehyde?

Methodological Answer: Studies on 4-nitro-1H-indazole derivatives show divergent hydroxymethylation products (1-CH₂OH vs. 2-CH₂OH isomers) depending on solvent acidity . To replicate, conduct reactions in aqueous H₂SO₄ (pH < 2) and monitor via TLC. Use ¹H NMR to distinguish isomers: 1-CH₂OH derivatives show downfield-shifted methylene protons (δ 4.8–5.2 ppm) due to hydrogen bonding . Computational modeling (e.g., transition state analysis) can explain regioselectivity .

Analytical Method Validation

Q. Q5. How to validate HPLC methods for quantifying 6-methyl-4-nitro-1H-indazole in complex matrices?

Methodological Answer: Follow ICH guidelines:

- Linearity: 5-point calibration curve (R² > 0.995) in spiked biological samples.

- Accuracy: Spike recovery (80–120%) via LC-MS/MS.

- Precision: Intraday/interday RSD < 5%.

- LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively.

Reference: Use deuterated internal standards (e.g., D₃-6-methyl-4-nitroindazole) to correct matrix effects .

Advanced Mechanistic Studies

Q. Q6. What experimental designs elucidate the role of the nitro group in electron-deficient indazoles?

Methodological Answer:

- Electrochemical Analysis: Cyclic voltammetry in DMF (0.1 M TBAP) reveals reduction potentials linked to nitro group electron-withdrawing effects.

- DFT Calculations: Compare HOMO/LUMO energies of 6-methyl-4-nitro-1H-indazole vs. non-nitrated analogs .

- Kinetic Isotope Effects (KIE): Deuterate the methyl group to study its steric role in electrophilic substitutions .

Stability and Degradation

Q. Q7. How to assess photostability and hydrolytic degradation pathways?

Methodological Answer:

- Photostability: Expose solid/liquid samples to UV light (320–400 nm) and monitor degradation via HPLC. Nitro groups are prone to photoreduction; use amber glassware.

- Hydrolytic Stability: Accelerated aging in buffers (pH 1–13) at 40°C. LC-MS identifies hydrolysis products (e.g., nitro-to-amine reduction under acidic conditions) .

Advanced Crystallography Challenges

Q. Q8. How to address poor diffraction quality in nitroindazole crystals?

Methodological Answer:

- Crystallization Optimization: Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Data Collection: Synchrotron radiation improves resolution for weakly diffracting crystals.

- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals . For disordered nitro groups, use PART/SUMP restraints .

Computational Modeling Pitfalls

Q. Q9. What are common errors in DFT modeling of nitroindazoles, and how to mitigate them?

Methodological Answer:

- Basis Set Selection: Avoid minimal basis sets; use 6-311+G(d,p) for nitro group polarization.

- Solvent Effects: Include implicit solvation (e.g., PCM model) for aqueous reactions.

- Van der Waals Interactions: Dispersion-corrected functionals (e.g., B3LYP-D3) improve accuracy for π-stacking in crystals .

Toxicity and Safety

Q. Q10. What safety protocols are critical for handling nitroindazoles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.